Bamirastine

Description

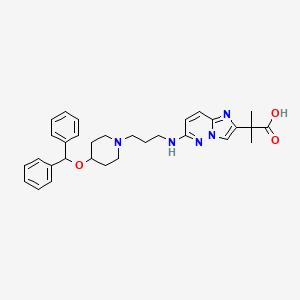

Structure

3D Structure

Properties

IUPAC Name |

2-[6-[3-(4-benzhydryloxypiperidin-1-yl)propylamino]imidazo[1,2-b]pyridazin-2-yl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H37N5O3/c1-31(2,30(37)38)26-22-36-28(33-26)15-14-27(34-36)32-18-9-19-35-20-16-25(17-21-35)39-29(23-10-5-3-6-11-23)24-12-7-4-8-13-24/h3-8,10-15,22,25,29H,9,16-21H2,1-2H3,(H,32,34)(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBRUSNNZKWTMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN2C(=N1)C=CC(=N2)NCCCN3CCC(CC3)OC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H37N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175889 | |

| Record name | Bamirastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215529-47-8 | |

| Record name | Bamirastine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215529478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bamirastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAMIRASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIG10953FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bamifylline's Mechanism of Action in Bronchial Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bamifylline is a methylxanthine derivative indicated for the treatment of bronchial asthma and other conditions associated with bronchospasm. Its therapeutic efficacy in promoting bronchodilation stems from a dual mechanism of action involving the antagonism of adenosine A1 receptors and the inhibition of phosphodiesterase (PDE) enzymes, with a likely selectivity for the PDE4 subtype. This guide provides an in-depth technical overview of the molecular mechanisms by which Bamifylline exerts its effects on bronchial smooth muscle, supported by available quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways.

Core Mechanisms of Action

Bamifylline's bronchodilatory and anti-inflammatory effects are primarily attributed to two distinct molecular actions:

-

Adenosine A1 Receptor Antagonism: Bamifylline acts as a selective antagonist at adenosine A1 receptors. In the airways, adenosine can induce bronchoconstriction, particularly in asthmatic individuals. By blocking the A1 receptor, Bamifylline prevents adenosine-mediated signaling that leads to smooth muscle contraction.

-

Phosphodiesterase (PDE) Inhibition: As a xanthine derivative, Bamifylline inhibits PDE enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE, particularly the PDE4 isoform prevalent in airway smooth muscle and inflammatory cells, leads to an accumulation of intracellular cAMP.

The increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and relaxation of the bronchial smooth muscle. Furthermore, elevated cAMP has been shown to have anti-inflammatory effects by inhibiting the release of inflammatory mediators from mast cells and other immune cells.

Quantitative Data Summary

While specific quantitative data for Bamifylline's direct effects on human bronchial smooth muscle are limited in publicly available literature, in vivo studies on guinea pig models provide valuable insights into its potency.

| Parameter | Agonist | Bamifylline ED50 (μmol/kg i.v.) | Theophylline ED50 (μmol/kg i.v.) | Animal Model |

| Inhibition of Bronchoconstriction | Platelet-Activating Factor (PAF) | 6.5 | - | Guinea Pig |

| Inhibition of Bronchoconstriction | Histamine | 9.5 | Equiactive | Guinea Pig |

| Inhibition of Bronchoconstriction | Acetylcholine | 24.3 | - | Guinea Pig |

| Inhibition of Bronchoconstriction | Leukotriene C4 (LTC4) | 31.6 | - | Guinea Pig |

| Inhibition of Antigen-Induced Bronchoconstriction | Ovalbumin | 9.3 | 22.9 | Guinea Pig |

Data extracted from in vivo studies on guinea pigs. ED50 represents the dose required to achieve 50% of the maximal inhibitory effect on agonist-induced bronchoconstriction.

Signaling Pathways

The signaling cascades initiated by Bamifylline's dual mechanism of action are depicted below.

Experimental Protocols

The following sections outline generalized methodologies for key experiments relevant to characterizing the mechanism of action of Bamifylline.

Isolated Guinea Pig Trachea Contraction Assay

This ex vivo assay is a classical method to assess the contractile and relaxant properties of compounds on airway smooth muscle.

Methodology:

-

Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the tracheas are excised. The trachea is cleaned of adhering connective tissue and cut into rings of 2-3 mm in width.

-

Mounting: Tracheal rings are suspended between two stainless steel hooks in a temperature-controlled organ bath (37°C) containing Krebs-Henseleit solution, continuously gassed with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration and Contraction: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes. A submaximal contraction is then induced using an agonist such as histamine (e.g., 10⁻⁶ M) or methacholine.

-

Drug Addition: Once a stable contraction plateau is reached, cumulative concentrations of Bamifylline are added to the organ bath.

-

Data Acquisition and Analysis: The isometric tension is continuously recorded. The relaxant effect of Bamifylline is expressed as a percentage of the pre-contracted tension. A concentration-response curve is plotted to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).

Phosphodiesterase (PDE4) Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.

Bamirastine: A Technical Guide to Molecular Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the molecular target identification and validation of Bamirastine (also known as TAK-427), a potent and selective histamine H1 receptor antagonist. The document details the quantitative analysis of its binding affinity, the experimental methodologies employed for its characterization, and the signaling pathways associated with its therapeutic action. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering a detailed look into the preclinical pharmacological assessment of this antihistaminic agent.

Introduction

Bamirastine is an imidazopyridazine derivative that has been identified as a histamine H1 receptor antagonist.[1] The identification and validation of its specific molecular target are crucial steps in understanding its mechanism of action and ensuring its therapeutic efficacy and safety. This process involves a combination of biochemical and cellular assays designed to characterize the drug-target interaction with high precision. This guide will walk through the key aspects of this process for Bamirastine.

Molecular Target Identification

The primary molecular target of Bamirastine has been identified as the histamine H1 receptor. This was determined through competitive radioligand binding assays, a standard method for characterizing drug-receptor interactions.

Quantitative Analysis of Target Binding

The affinity of Bamirastine for the recombinant human histamine H1 (rhH1) receptor was quantified to establish its potency. The key parameters determined were the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).

| Parameter | Value (nM) | Description | Reference |

| IC50 | 17.3 | The concentration of Bamirastine that inhibits 50% of the specific binding of the radioligand ([3H]pyrilamine) to the rhH1 receptor. | [1] |

| Ki | 7.35 | The equilibrium dissociation constant, representing the intrinsic binding affinity of Bamirastine for the rhH1 receptor. | [1] |

Table 1: Binding Affinity of Bamirastine for the Human Histamine H1 Receptor

Experimental Protocols for Target Identification and Validation

A robust set of experimental protocols is essential for the accurate identification and validation of a drug's molecular target. The following sections detail the methodologies used to characterize Bamirastine's interaction with the histamine H1 receptor.

Radioligand Binding Assay

This assay directly measures the binding of a drug to its receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (IC50 and Ki) of Bamirastine for the recombinant human histamine H1 receptor.

Materials:

-

Membrane suspension from cells expressing recombinant human H1 receptors

-

[3H]pyrilamine (radioligand)

-

Bamirastine (test compound)

-

Promethazine (for determining non-specific binding)

-

Assay buffer: 50 mM Tris-HCl containing 0.1% BSA, pH 7.4

-

96-well microplates

-

UnifilterTM plates GF/C (pre-treated with 0.3% polyethyleneimine)

-

Harvester for filtration

-

TopCount system for scintillation counting

Protocol:

-

Prepare serial dilutions of Bamirastine in the assay buffer.

-

In a 96-well microplate, add 50 μL of the Bamirastine dilutions or assay buffer (for total binding) or 80 μM promethazine (for non-specific binding).

-

Add 25 μL of [3H]pyrilamine (final concentration 2.75 nM) to each well.

-

Initiate the binding reaction by adding 100 μL of the membrane suspension (5 μg protein/well).

-

Incubate the mixture for 1 hour at room temperature.

-

Terminate the incubation by rapid filtration over the pre-treated UnifilterTM plates using a harvester.

-

Wash the filters three times with 50 mM Tris-HCl buffer, pH 7.4.

-

Dry the filters completely.

-

Measure the radioactivity retained on the filters using a TopCount system.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value from the concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.[1]

Target Validation in Cellular Systems (Conceptual Framework)

While specific cellular validation studies for Bamirastine are not detailed in the available literature, a conceptual framework for such validation would involve functional assays to confirm that binding to the H1 receptor translates into a functional cellular response.

Example Assay: Calcium Mobilization Assay Histamine H1 receptor activation leads to an increase in intracellular calcium. A functional assay would measure the ability of Bamirastine to inhibit this histamine-induced calcium influx.

Protocol Outline:

-

Culture cells expressing the histamine H1 receptor.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Pre-incubate the cells with varying concentrations of Bamirastine.

-

Stimulate the cells with a fixed concentration of histamine.

-

Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

-

Determine the concentration-dependent inhibition by Bamirastine.

Signaling Pathways and Visualizations

Understanding the downstream signaling cascade of the molecular target provides context for the drug's mechanism of action.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon histamine binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators. Bamirastine, as an antagonist, blocks the initial step of this pathway by preventing histamine from binding to and activating the H1 receptor.

Caption: Bamirastine inhibits the Histamine H1 receptor signaling pathway.

Experimental Workflow for Target Identification

The process of identifying and characterizing the molecular target of a compound like Bamirastine follows a logical progression from initial screening to detailed validation.

Caption: Workflow for Bamirastine's molecular target identification and validation.

Conclusion

The identification and validation of the histamine H1 receptor as the primary molecular target of Bamirastine have been established through rigorous preclinical pharmacological studies. The quantitative binding data demonstrates its high affinity, and the well-defined experimental protocols provide a solid foundation for its characterization. The understanding of its interaction with the H1 receptor and the subsequent inhibition of the downstream signaling pathway are key to its therapeutic application in allergic conditions. This technical guide consolidates the essential information for researchers and professionals in the field, facilitating further investigation and development of similar therapeutic agents.

References

In-Depth Technical Guide: Pharmacodynamics of Bamirastine in In Vivo Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamirastine, also known as TAK-427, is a potent and selective histamine H1 receptor antagonist with additional anti-inflammatory properties. This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of Bamirastine, summarizing key preclinical findings in various animal models of allergic inflammation. The data presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of anti-allergic and anti-inflammatory therapeutics.

Core Pharmacodynamic Properties

Bamirastine exhibits a dual mechanism of action, functioning as both a potent histamine H1 receptor antagonist and an inhibitor of allergic inflammation. Its pharmacodynamic profile has been characterized in several in vivo models, demonstrating its efficacy in alleviating symptoms associated with allergic rhinitis and atopic dermatitis.

Table 1: Quantitative Summary of Bamirastine's Efficacy in Allergic Rhinitis Models (Guinea Pig)

| Parameter | Model | Bamirastine (p.o.) Dose | Outcome | Citation |

| Histamine-Induced Nasal Reactions | Histamine Challenge | ID50: 0.633 mg/kg | Inhibition of nasal symptoms | [1][2] |

| Antigen-Induced Sneezing | Single Antigen Challenge (Ovalbumin) | 1 mg/kg | 68% inhibition | [2] |

| 10 mg/kg | 60% inhibition | [2] | ||

| Antigen-Induced Nasal Rubbing | Single Antigen Challenge (Ovalbumin) | 0.1 mg/kg | 30% inhibition | [2] |

| 1 mg/kg | Significant inhibition | [2] | ||

| 10 mg/kg | Significant inhibition | [2] | ||

| Antigen-Induced Nasal Hypersecretion | Single Antigen Challenge (Ovalbumin) | 0.3 mg/kg and above | Significant inhibition | [2] |

| Antigen-Induced Increase in Intranasal Pressure | Single Antigen Challenge (Ovalbumin) | 0.1 - 10 mg/kg | Dose-dependent inhibition | [1][2] |

| Nasal Obstruction | Repeated Antigen Challenge (Japanese Cedar Pollen) | 0.3 mg/kg | Significant inhibition | [1] |

| 30 mg/kg | Significant inhibition | [1] |

Table 2: Quantitative Summary of Bamirastine's Efficacy in an Eczema Model (Guinea Pig)

| Parameter | Model | Bamirastine (p.o.) Dose | Outcome | Citation |

| Eosinophil Infiltration | Epicutaneous Sensitization and Antigen Challenge (Ovalbumin) | 0.3 - 30 mg/kg | Inhibition of eosinophil infiltration into the skin | [3] |

| Dermatitis Manifestations (Erythema, Edema, Papules) | Epicutaneous Sensitization and Antigen Challenge (Ovalbumin) | 0.3 - 30 mg/kg | Amelioration of dermatitis | [3] |

| Epidermal Damage (Acanthosis, Spongiosis) | Epicutaneous Sensitization and Antigen Challenge (Ovalbumin) | 0.3 - 30 mg/kg | Amelioration of epidermal damage | [3] |

| Cytokine mRNA Expression in Skin | Epicutaneous Sensitization and Antigen Challenge (Ovalbumin) | Not specified in abstract | Suppression of IL-13, GM-CSF, IL-1α, TNF-α, IFN-γ, and IL-8 mRNA expression | [3] |

Signaling Pathways and Mechanism of Action

Bamirastine's primary mechanism of action is the blockade of the histamine H1 receptor, a G-protein coupled receptor (GPCR). Activation of the H1 receptor by histamine initiates a signaling cascade that leads to the classic symptoms of allergic reactions. By acting as an antagonist, Bamirastine prevents this signaling.

Furthermore, Bamirastine exhibits anti-inflammatory effects by suppressing the expression of key pro-inflammatory cytokines. This dual action suggests that Bamirastine not only provides symptomatic relief by blocking histamine's effects but also modulates the underlying inflammatory processes in allergic diseases.

Caption: Bamirastine's dual mechanism of action.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. The following sections outline the methodologies used in the key in vivo studies of Bamirastine.

Allergic Rhinitis Model in Guinea Pigs

Objective: To evaluate the effect of Bamirastine on histamine- and antigen-induced nasal symptoms.

Methodology:

-

Animal Model: Male Hartley guinea pigs were used.

-

Sensitization (for antigen-induced model): Animals were actively sensitized by intraperitoneal injections of ovalbumin (OVA) with aluminum hydroxide gel as an adjuvant. Booster injections were given to ensure robust sensitization.

-

Drug Administration: Bamirastine was administered orally (p.o.) at doses ranging from 0.1 to 30 mg/kg, typically 1 hour before the challenge.

-

Challenge:

-

Histamine Challenge: Animals were exposed to an aerosol of histamine dihydrochloride.

-

Antigen Challenge: Sensitized animals were challenged with an intranasal application of OVA solution or inhalation of Japanese cedar pollen.

-

-

Endpoint Measurements:

-

Nasal Symptoms: Sneezing and nasal rubbing movements were counted for a defined period (e.g., 20 minutes) after the challenge.

-

Nasal Hypersecretion: The amount of nasal discharge was quantified by weighing pre-weighed filter paper placed in the nasal cavity.

-

Nasal Obstruction/Intranasal Pressure: Changes in intranasal pressure were measured using a pressure transducer connected to a cannula inserted into the nostril, reflecting the degree of nasal obstruction.

-

Caption: Workflow for the guinea pig allergic rhinitis model.

Eczema (Allergic Dermal Inflammation) Model in Guinea Pigs

Objective: To assess the effect of Bamirastine on antigen-induced skin inflammation and eosinophil infiltration.

Methodology:

-

Animal Model: Male Hartley guinea pigs were used.

-

Sensitization: Animals were epicutaneously sensitized by applying a patch containing an ovalbumin (OVA) emulsion to the skin. This process was repeated to ensure sensitization.

-

Drug Administration: Bamirastine was administered orally (p.o.) at doses ranging from 0.3 to 30 mg/kg.

-

Challenge: An eczema-like skin lesion was induced by applying a patch with OVA emulsion to a different skin site.

-

Endpoint Measurements:

-

Macroscopic Evaluation: The severity of dermatitis (erythema, edema, papules) was scored.

-

Histopathological Analysis: Skin biopsies were taken for histological examination to assess epidermal changes (acanthosis, spongiosis) and dermal cellular infiltration.

-

Eosinophil Infiltration: The number of eosinophils in the dermal infiltrate was quantified.

-

Cytokine mRNA Expression: The expression levels of various cytokine mRNAs in the skin lesions were measured using methods like RT-PCR.

-

Caption: Workflow for the guinea pig eczema model.

Conclusion

The in vivo pharmacodynamic data for Bamirastine (TAK-427) strongly support its efficacy in animal models of allergic rhinitis and atopic dermatitis. Its dual action as a potent histamine H1 receptor antagonist and an inhibitor of pro-inflammatory cytokine expression provides a comprehensive approach to managing allergic diseases. The quantitative data and experimental models detailed in this guide offer a solid foundation for further research and development in the field of anti-allergic therapeutics.

References

Preclinical Pharmacology of Novel PDE4 Inhibitors: A Technical Guide

Disclaimer: Initial research into the preclinical pharmacology of Bamirastine, as requested, revealed that this compound is consistently identified in scientific literature and databases as a histamine H1 receptor antagonist, not a phosphodiesterase 4 (PDE4) inhibitor. Therefore, this guide will focus on the preclinical pharmacology of well-documented novel PDE4 inhibitors, such as Roflumilast, Apremilast, and Crisaborole, which serve as key examples in this class of anti-inflammatory agents.

Introduction to PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[1][2] By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the activation of Protein Kinase A (PKA).[2][3] This activation, in turn, modulates the transcription of various genes, resulting in the suppression of pro-inflammatory mediators and an increase in anti-inflammatory molecules.[2][4] The therapeutic potential of PDE4 inhibitors has been extensively investigated for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, psoriatic arthritis, and atopic dermatitis.[5][6][7]

Mechanism of Action: The cAMP Signaling Pathway

The anti-inflammatory effects of PDE4 inhibitors are mediated through the upregulation of the cAMP signaling pathway. The inhibition of PDE4 prevents the hydrolysis of cAMP to AMP, leading to an accumulation of intracellular cAMP.[1] This increase in cAMP activates PKA, which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and binds to cAMP response elements (CRE) on DNA, promoting the transcription of anti-inflammatory genes, such as interleukin-10 (IL-10). Furthermore, elevated cAMP levels can suppress the activity of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB), thereby reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interleukin-17 (IL-17).[4]

Caption: PDE4 signaling pathway and the mechanism of action of PDE4 inhibitors.

In Vitro Pharmacology

The in vitro potency of novel PDE4 inhibitors is a critical determinant of their therapeutic potential. This is typically assessed by measuring their ability to inhibit the enzymatic activity of PDE4 isoforms.

Quantitative Data: In Vitro Potency of Selected PDE4 Inhibitors

| Compound | Target | IC50 (nM) | Cell-Based Assay | IC50 (nM) | Reference |

| Roflumilast | PDE4 | 0.8 | LPS-induced TNF-α release in human monocytes | 0.5 | [8] |

| Apremilast | PDE4 | 74 | LPS-induced TNF-α release in human PBMCs | 110 | [7] |

| Crisaborole | PDE4 | 490 | Cytokine production in human PBMCs | - | [7][9] |

| CHF 6001 | PDE4 | - | Cytokine release from human PBMCs | Potent Inhibition | [7] |

PBMCs: Peripheral Blood Mononuclear Cells

Experimental Protocol: In Vitro PDE4 Inhibition Assay

A common method to determine the in vitro potency of PDE4 inhibitors is through a fluorescence polarization (FP)-based assay.

Principle: This assay measures the change in the polarization of fluorescently labeled cAMP upon its hydrolysis by PDE4. Inhibition of PDE4 prevents this hydrolysis, resulting in a stable FP signal.

Materials:

-

Recombinant human PDE4 enzyme

-

Fluorescein-labeled cAMP (cAMP-FAM)

-

Assay buffer (e.g., 50 mM Tris, 6 mM MgCl2, pH 7.5)

-

Test compounds (novel PDE4 inhibitors)

-

96-well microplate

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add the diluted compounds to the wells of the 96-well plate.

-

Add a solution of recombinant PDE4 enzyme to each well.

-

Initiate the reaction by adding the cAMP-FAM substrate.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FAM).

-

Calculate the percent inhibition of PDE4 activity for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a typical in vitro PDE4 inhibition assay.

In Vivo Preclinical Pharmacology

The in vivo efficacy of novel PDE4 inhibitors is evaluated in various animal models of inflammatory diseases. These studies provide crucial information on their pharmacokinetic and pharmacodynamic properties.

Quantitative Data: Preclinical Pharmacokinetics and Efficacy of Roflumilast

| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Efficacy Model | Endpoint | % Inhibition | Reference |

| Rat | Oral | 1 | ~100 | ~1 | ~4 | >70 | LPS-induced neutrophilia | Neutrophil influx | Significant reduction | [8] |

| Mouse | Oral | 1 | - | - | - | - | Cigarette smoke-induced inflammation | Inflammatory cell influx | Significant reduction | [8] |

Experimental Protocol: Animal Model of Acute Inflammation

The carrageenan-induced paw edema model in rats is a widely used method to assess the acute anti-inflammatory activity of novel compounds.

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is determined by its ability to reduce this swelling.

Materials:

-

Male Wistar rats (150-200g)

-

Carrageenan solution (1% in saline)

-

Test compound (novel PDE4 inhibitor)

-

Vehicle control (e.g., saline or a suitable solvent)

-

Pletysmometer (for measuring paw volume)

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compound or vehicle to different groups of rats (e.g., orally or intraperitoneally).

-

After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group at each time point.

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Conclusion

The preclinical pharmacology of novel PDE4 inhibitors demonstrates their potent anti-inflammatory effects, mediated through the modulation of the cAMP signaling pathway. Robust in vitro and in vivo models are essential for the characterization and selection of lead candidates for clinical development. The data presented for compounds like Roflumilast, Apremilast, and Crisaborole highlight the therapeutic potential of this drug class in treating a variety of inflammatory disorders. Future research will likely focus on developing isoform-selective PDE4 inhibitors to improve the therapeutic index and minimize side effects.

References

- 1. The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease. | Semantic Scholar [semanticscholar.org]

- 2. ijpsr.com [ijpsr.com]

- 3. A European pharmacotherapeutic agent roflumilast exploring integrated preclinical and clinical evidence for SARS CoV‐2 mediated inflammation to organ damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical and clinical evidence for suppression of alcohol intake by apremilast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Skin Retention of Crisaborole after Topical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Properties of Bamirastine: A Technical Guide

Disclaimer: Bamirastine (also known as TAK-427) is an experimental drug candidate.[1] As such, detailed proprietary information regarding its specific anti-inflammatory properties, quantitative data from dedicated studies, and precise experimental protocols are not extensively available in the public domain. This guide, therefore, provides a comprehensive overview of the anticipated anti-inflammatory mechanisms of Bamirastine based on its classification as a histamine H1 receptor antagonist and potential mast cell stabilizer. The experimental protocols, data tables, and signaling pathways described herein are representative of those used to characterize this class of drugs and serve as a foundational framework for researchers, scientists, and drug development professionals.

Introduction

Bamirastine is identified as an experimental antihistaminic compound.[1] The primary therapeutic action of antihistamines is to block the effects of histamine at the H1 receptor, which is crucial in mediating allergic and inflammatory responses.[2] Beyond this primary function, many H1-receptor antagonists exhibit additional anti-inflammatory properties by stabilizing mast cells and basophils, thereby inhibiting the release of a broader spectrum of inflammatory mediators.[3][4] This technical guide explores the potential anti-inflammatory properties of Bamirastine by examining the established mechanisms of action for this drug class.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of H1-receptor antagonists like Bamirastine are likely multifaceted, extending beyond simple histamine receptor blockade. The principal mechanisms include:

-

Histamine H1 Receptor Antagonism: By competitively binding to H1 receptors on various cell types, including endothelial and smooth muscle cells, Bamirastine would prevent histamine from inducing pro-inflammatory effects such as increased vascular permeability, vasodilation, and the production of pro-inflammatory cytokines.[2]

-

Mast Cell and Basophil Stabilization: A key anti-inflammatory action of many antihistamines is the stabilization of mast cell and basophil membranes.[3][5] This prevents the degranulation and release of a host of pre-formed and newly synthesized inflammatory mediators, including histamine, leukotrienes, prostaglandins, and various cytokines.[5][6]

-

Inhibition of Pro-inflammatory Cytokine and Chemokine Production: By interfering with key signaling pathways, these compounds can suppress the expression and release of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[7][8][9]

-

Downregulation of Adhesion Molecule Expression: H1-receptor antagonists can reduce the expression of adhesion molecules on endothelial cells, which is a critical step in the recruitment of inflammatory cells to the site of inflammation.[4]

Key Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of H1-receptor antagonists are mediated through the modulation of several key intracellular signaling pathways.

Histamine H1 Receptor Signaling Pathway

Histamine binding to the H1 receptor activates Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the activation of downstream inflammatory pathways, including the MAPK and NF-κB pathways.[10][11] Bamirastine, as an H1 receptor antagonist, would block the initiation of this cascade.

NF-κB and MAPK Signaling Pathways in Mast Cells

The activation of mast cells, a critical event in allergic inflammation, involves the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[12] These pathways are crucial for the production of a wide range of pro-inflammatory cytokines.[12] The stabilizing effect of drugs like Bamirastine on mast cells would likely involve the inhibition of these key signaling cascades.[12][13]

Experimental Protocols for Assessing Anti-inflammatory Properties

A variety of in vitro and in vivo models are employed to characterize the anti-inflammatory effects of antihistamines.

In Vitro Assays

A general workflow for in vitro assessment is depicted below.

-

Mast Cell/Basophil Degranulation Assay:

-

Objective: To determine the ability of Bamirastine to inhibit the release of inflammatory mediators.

-

Methodology: Human mast cells (e.g., HMC-1) or basophils (isolated from peripheral blood) are pre-incubated with varying concentrations of Bamirastine.[5] The cells are then stimulated with an allergen (for IgE-sensitized cells) or a non-immunological stimulus (e.g., compound 48/80). The supernatant is collected, and the amount of released histamine and leukotrienes (e.g., LTC4) is quantified using ELISA or HPLC.[6]

-

-

Cytokine Production Assay:

-

Objective: To measure the effect of Bamirastine on the production of pro-inflammatory cytokines.

-

Methodology: A suitable cell line (e.g., human nasal epithelial cells) is treated with Bamirastine before being challenged with an inflammatory stimulus like histamine or lipopolysaccharide (LPS).[14] The levels of secreted cytokines (e.g., IL-6, IL-8) in the cell culture supernatant are measured by ELISA. The corresponding mRNA expression levels can be quantified using RT-qPCR.[14]

-

-

Signaling Pathway Analysis:

-

Objective: To elucidate the molecular mechanism by investigating the effect on key signaling proteins.

-

Methodology: Cells are treated as in the cytokine production assay. At various time points after stimulation, cell lysates are prepared and subjected to Western blotting to detect the phosphorylation status of key signaling proteins such as ERK, JNK, p38 (MAPK pathway), and the p65 subunit of NF-κB.[12]

-

In Vivo Models

Animal models are crucial for evaluating the in vivo efficacy of anti-inflammatory compounds.

-

Ovalbumin (OVA)-Induced Allergic Rhinitis Model in Mice:

-

Objective: To assess the effect of Bamirastine on allergic inflammation in the airways.

-

Methodology: BALB/c mice are sensitized by intraperitoneal injections of OVA with an adjuvant.[15] Subsequently, the mice are challenged intranasally with OVA to induce an allergic response. Bamirastine is administered orally or intranasally before the challenge. The frequency of sneezing and nasal rubbing is counted. Nasal lavage fluid is collected to measure inflammatory cell infiltration (e.g., eosinophils) and cytokine levels.[15]

-

-

Carrageenan-Induced Paw Edema in Rats:

-

Objective: A classic model to screen for general anti-inflammatory activity.

-

Methodology: A sub-plantar injection of carrageenan is administered into the hind paw of a rat to induce localized inflammation and edema. Bamirastine is administered orally prior to the carrageenan injection. The paw volume is measured at various time points using a plethysmometer to determine the percentage of edema inhibition.

-

Data Presentation

The following tables present hypothetical yet representative quantitative data that would be generated from the aforementioned experimental protocols to characterize a compound like Bamirastine.

Table 1: In Vitro Inhibition of Mediator Release from Mast Cells

| Compound | Histamine Release IC₅₀ (µM) | Leukotriene C₄ Release IC₅₀ (µM) |

| Bamirastine | [Expected Low µM Range] | [Expected Low µM Range] |

| Reference Drug A | 1.5 | 2.0 |

| Reference Drug B | 5.2 | 7.8 |

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokine Production in Epithelial Cells

| Compound | IL-6 Production IC₅₀ (µM) | IL-8 Production IC₅₀ (µM) | TNF-α Production IC₅₀ (µM) |

| Bamirastine | [Expected µM Range] | [Expected µM Range] | [Expected µM Range] |

| Reference Drug | 8.5 | 10.2 | 6.8 |

Table 3: In Vivo Efficacy in a Murine Model of Allergic Rhinitis

| Treatment Group | Sneezing Counts (in 10 min) | Eosinophils in Nasal Lavage (x10⁴) |

| Vehicle Control | 150 ± 15 | 25 ± 3 |

| Bamirastine (1 mg/kg) | 80 ± 10 | 12 ± 2 |

| Bamirastine (10 mg/kg) | 45 ± 8 | 6 ± 1 |

| Reference Drug | 50 ± 9 | 7 ± 1.5 |

Data are presented as mean ± SEM. IC₅₀ values represent the concentration required for 50% inhibition.

Conclusion

While specific experimental data for Bamirastine remains proprietary, its classification as a histamine H1 receptor antagonist suggests a potent anti-inflammatory profile. This would likely be achieved through a combination of direct H1 receptor blockade and broader anti-inflammatory effects such as mast cell stabilization and the inhibition of pro-inflammatory signaling pathways like NF-κB and MAPK. The experimental protocols and expected data outlined in this guide provide a robust framework for the comprehensive investigation of Bamirastine's anti-inflammatory properties, paving the way for its potential development as a therapeutic agent for allergic and inflammatory diseases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. H1 antagonist - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Antiallergic anti-inflammatory effects of H1-antihistamines in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. Behind the scenes with basophils: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of cytokine expression by traditional medicines: a review of herbal immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. MAPKs and NF‑κB pathway inhibitory effect of bisdemethoxycurcumin on phorbol‑12‑myristate‑13‑acetate and A23187‑induced inflammation in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Frontiers | Establishment of a human nasal epithelium model of histamine-induced inflammation to assess the activity of fexofenadine as an inverse agonist and its link to clinical benefit [frontiersin.org]

- 15. :: Clinical and Experimental Otorhinolaryngology [e-ceo.org]

Bamirastine and Cytokine Modulation: An Uncharted Territory in Immunopharmacology

Despite a comprehensive search of publicly available scientific literature, there is currently no specific information detailing the role of the experimental antihistamine bamirastine (also known as TAK-427) in modulating cytokine release. Extensive inquiries have failed to identify any studies that provide quantitative data, specific experimental protocols, or elucidated signaling pathways related to the effect of bamirastine on the production of inflammatory or anti-inflammatory cytokines.

Bamirastine is cataloged as an experimental drug and is recognized as an antihistamine. However, beyond this general classification, its broader immunomodulatory properties, particularly its impact on the intricate network of cytokines, remain undocumented in accessible research.

This absence of data prevents the construction of a detailed technical guide as requested. Key components of such a guide, including tables of quantitative data on cytokine inhibition, specific methodologies for relevant assays, and diagrams of implicated signaling pathways, cannot be generated without foundational research findings.

For researchers, scientists, and drug development professionals interested in the immunomodulatory potential of antihistamines or novel anti-inflammatory compounds, the exploration of bamirastine's effects on cytokine release represents a significant and unaddressed area of investigation. Future research would be necessary to determine if bamirastine possesses any clinically relevant cytokine-modulating properties. Such studies would likely involve:

-

In vitro cytokine release assays: Exposing various immune cell types (e.g., peripheral blood mononuclear cells, macrophages, T cells) to bamirastine and then stimulating them with agents like lipopolysaccharide (LPS) or phytohemagglutinin (PHA) to measure the subsequent release of key cytokines such as TNF-α, IL-1β, IL-6, IL-10, and IFN-γ.

-

Signaling pathway analysis: Investigating the molecular mechanisms by which bamirastine might influence cytokine production. This could involve examining its effects on common inflammatory signaling cascades such as the NF-κB, MAPK, and JAK/STAT pathways.

-

In vivo studies: Utilizing animal models of inflammatory diseases to assess the impact of bamirastine administration on systemic and localized cytokine levels and the overall disease course.

Until such research is conducted and published, the role of bamirastine in the modulation of cytokine release will remain unknown. The scientific community awaits future investigations that may shed light on the potential immunopharmacological profile of this compound.

Early-Phase Discovery and Synthesis of Bamirastine Analogs: A Technical Guide

Introduction

Bamirastine, also known as TAK-427, is a second-generation histamine H1 receptor antagonist.[1][2] Like other second-generation antihistamines, it was developed to provide effective relief from allergic conditions such as allergic rhinitis and urticaria, with a reduced propensity for causing sedation and other side effects associated with first-generation agents.[2] This is primarily achieved through higher selectivity for the H1 receptor and limited penetration of the blood-brain barrier.[2]

The discovery of novel analogs of existing therapeutic agents is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, pharmacokinetic properties, and safety profiles. This technical guide outlines a comprehensive, albeit generalized, framework for the early-phase discovery and synthesis of novel analogs based on the Bamirastine scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the field of antihistamine research. The guide details synthetic strategies, key experimental protocols for in vitro and in vivo evaluation, and the principles of structure-activity relationship (SAR) analysis.

General Workflow for Antihistamine Discovery

The early-phase discovery of new H1-antihistamine candidates follows a structured, iterative process. This workflow begins with the design and synthesis of new chemical entities, followed by a cascade of biological assays to determine their efficacy and preliminary safety profile.

References

The Interaction of Bamirastine with Phosphodiesterase 4 Subtypes: A Technical Review

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This document addresses the hypothesized interaction between Bamirastine and phosphodiesterase 4 (PDE4) subtypes. Extensive searches of publicly available scientific literature and drug databases have yielded no evidence to support a direct inhibitory or modulatory role of Bamirastine on the PDE4 enzyme family. The primary established mechanism of action for Bamirastine is as a selective histamine H1 receptor antagonist.

This guide will therefore:

-

Clarify the established mechanism of action of Bamirastine.

-

Provide a comprehensive technical overview of the phosphodiesterase 4 (PDE4) enzyme family, its subtypes, and its role as a therapeutic target.

-

Present illustrative data and protocols for a known PDE4 inhibitor to serve as a template for the analysis of such interactions, fulfilling the structural and formatting requirements of this technical guide.

Bamirastine: Established Mechanism of Action

Bamirastine is classified as a second-generation H1-antihistamine. Its therapeutic effects in conditions such as allergic rhinitis and urticaria stem from its ability to selectively bind to and inhibit the histamine H1 receptor. This action prevents the pro-inflammatory effects of histamine, which include vasodilation, increased capillary permeability, and sensory nerve stimulation. There is currently no scientific literature to suggest that Bamirastine's clinical efficacy is derived from the modulation of cyclic adenosine monophosphate (cAMP) levels via inhibition of PDE4.

Phosphodiesterase 4 (PDE4): An Overview

Phosphodiesterase 4 (PDE4) is a superfamily of enzymes that play a critical role in intracellular signaling by specifically hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP) to its inactive form, 5'-AMP.[1] The PDE4 family is encoded by four distinct genes—PDE4A, PDE4B, PDE4C, and PDE4D—which give rise to over 20 different isoforms through alternative splicing.[2]

These subtypes are differentially expressed in various tissues and cells, which allows for their distinct physiological roles. Notably, PDE4B and PDE4D are predominantly expressed in immune and inflammatory cells, such as T-cells, monocytes, macrophages, and neutrophils.[2] Inhibition of these subtypes is considered the primary driver of the anti-inflammatory effects of PDE4 inhibitors.[3] By preventing the degradation of cAMP in these cells, PDE4 inhibitors lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates transcription factors like cAMP-response element-binding protein (CREB). This cascade ultimately suppresses the production of pro-inflammatory cytokines (e.g., TNF-α, IL-12) and promotes the release of anti-inflammatory mediators.

Illustrative Analysis of a PDE4 Inhibitor

To demonstrate the data presentation and experimental framework required for analyzing a compound's interaction with PDE4 subtypes, this section will use hypothetical data for a representative pan-PDE4 inhibitor, "Exemplarilast."

Quantitative Data: Inhibitory Potency

The inhibitory potential of a compound against PDE4 subtypes is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate higher potency.

Table 1: Hypothetical IC50 Values for "Exemplarilast" against Human Recombinant PDE4 Subtypes

| PDE4 Subtype | IC50 (nM) |

| PDE4A | 1.2 |

| PDE4B | 0.8 |

| PDE4C | 1.5 |

| PDE4D | 0.7 |

Note: Data are hypothetical and for illustrative purposes only.

Experimental Protocols

The determination of IC50 values for PDE4 inhibition typically involves a biochemical assay. Below is a representative protocol.

Protocol: In Vitro PDE4 Enzymatic Assay

-

Enzyme Source: Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes are expressed in and purified from Spodoptera frugiperda (Sf9) insect cells.

-

Substrate: The assay utilizes cAMP as the substrate for the PDE4 enzymes. A radiolabeled tracer, such as [³H]cAMP, is included for detection.

-

Assay Buffer: The reaction is conducted in a buffer solution, typically consisting of Tris-HCl (pH 7.5), MgCl₂, and bovine serum albumin (BSA).

-

Inhibitor Preparation: "Exemplarilast" is serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations for testing.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the PDE4 enzyme to wells of a microplate containing the assay buffer, the test compound ("Exemplarilast"), and the cAMP/[³H]cAMP substrate mixture.

-

Incubation: The reaction is allowed to proceed for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

-

Reaction Termination: The reaction is terminated by adding a stop solution, often containing an excess of unlabeled cAMP.

-

Product Separation: The product of the reaction, [³H]5'-AMP, is separated from the unreacted [³H]cAMP substrate. A common method involves adding a scintillant-coated bead matrix (e.g., yttrium silicate) that selectively binds to the charged product.

-

Detection: The amount of [³H]5'-AMP produced is quantified by measuring the radioactivity using a scintillation counter.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of "Exemplarilast" relative to a DMSO control (0% inhibition) and a control with a known potent inhibitor like Rolipram (100% inhibition). IC50 values are then determined by fitting the concentration-response data to a four-parameter logistic equation.

Visualizations: Signaling Pathways and Workflows

Diagrams are essential for visualizing complex biological pathways and experimental procedures.

Conclusion

While the initial query proposed an interaction between Bamirastine and phosphodiesterase 4, the available evidence confirms Bamirastine's role as a histamine H1 receptor antagonist. The field of PDE4 inhibition remains a highly active area of research for inflammatory diseases, with drug development focusing on achieving subtype selectivity to improve the therapeutic window and reduce side effects. The methodologies and data presentation formats outlined in this guide provide a framework for the rigorous evaluation of true PDE4 inhibitors.

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of Bamirastine for PDE4 Inhibition

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling pathways, primarily through its specific hydrolysis of cyclic adenosine monophosphate (cAMP).[1][2] Elevated PDE4 activity is associated with numerous inflammatory conditions, making it a key therapeutic target for diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[1][3] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and other downstream effectors, resulting in the suppression of pro-inflammatory mediators and an increase in anti-inflammatory cytokines.[2][3]

Bamirastine (also known as TAK-427) is an experimental small molecule drug.[4] These application notes provide detailed protocols for evaluating the inhibitory activity of Bamirastine and other test compounds against PDE4 using high-throughput screening (HTS) methodologies. The protocols cover both biochemical and cell-based assays suitable for primary screening and lead optimization campaigns.

PDE4 Signaling Pathway

PDE4 enzymes are central regulators of cAMP levels within immune and inflammatory cells.[1] By degrading cAMP to AMP, PDE4 terminates its signaling. Inhibition of PDE4 prevents this degradation, causing cAMP to accumulate. This accumulation activates PKA, which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates gene transcription, leading to a decrease in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and an increase in anti-inflammatory cytokines such as IL-10.[3][5][6]

Application Note 1: Biochemical HTS for PDE4 Inhibition

Principle of the Assay

This protocol describes a generic, fluorescence-based biochemical assay for high-throughput screening of PDE4 inhibitors. The assay measures the activity of purified, recombinant human PDE4 enzyme. In this format, PDE4 hydrolyzes a fluorescently labeled cAMP substrate. Upon hydrolysis, the fluorescent label is cleaved, leading to a change in the fluorescence signal. Inhibitors of PDE4, such as Bamirastine, will prevent this hydrolysis, resulting in a stable, high fluorescence signal. This method is robust, easily miniaturized, and suitable for screening large compound libraries.

Experimental Protocol: Fluorescence-Based Biochemical Assay (384-Well Format)

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA, and 0.1% Bovine Serum Albumin (BSA).

-

PDE4 Enzyme Solution: Dilute recombinant human PDE4B or PDE4D enzyme in Assay Buffer to a final concentration of 0.5 nM.

-

Substrate Solution: Prepare a solution of fluorescently labeled cAMP substrate in Assay Buffer at a concentration of 100 nM.

-

Test Compounds: Serially dilute Bamirastine and control compounds (e.g., Roflumilast) in 100% DMSO. For the screening plate, transfer 50 nL of compound solution into the wells of a 384-well assay plate using acoustic dispensing technology.

-

-

Assay Procedure:

-

Add 5 µL of the PDE4 Enzyme Solution to each well of the 384-well plate containing the pre-dispensed compounds.

-

Incubate the plate for 15 minutes at room temperature to allow compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 5 µL of the Substrate Solution to each well.

-

Incubate the plate for 60 minutes at 30°C.

-

Stop the reaction by adding 10 µL of a stop solution (e.g., 100 mM EDTA).

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Controls: Use wells with DMSO only for 0% inhibition (high enzyme activity) and wells with a saturating concentration of a known inhibitor (e.g., 10 µM Roflumilast) for 100% inhibition.

-

Calculation: Normalize the data using the formula: % Inhibition = 100 * (Signal_Compound - Signal_0%_Inhibition) / (Signal_100%_Inhibition - Signal_0%_Inhibition).

-

IC50 Determination: Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Illustrative Data Presentation

The following table presents example IC50 values for known PDE4 inhibitors against different PDE4 subtypes. Data for Bamirastine would be generated and presented in a similar format.

| Compound | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) |

| Roflumilast | >1000 | 0.8 | >1000 | 0.7 |

| Apremilast | 190 | 110 | 180 | 74 |

| Bamirastine | TBD | TBD | TBD | TBD |

TBD: To Be Determined through experimentation. Data for Roflumilast and Apremilast are representative values from the literature.[7]

Application Note 2: Cell-Based HTS for PDE4 Inhibition

Principle of the Assay

Cell-based assays provide a more physiologically relevant context by assessing a compound's ability to penetrate the cell membrane and engage the intracellular target.[8] This protocol utilizes a HEK293 cell line engineered to stably co-express a G-protein coupled receptor (GPCR) to stimulate cAMP production and a cyclic nucleotide-gated (CNG) ion channel as a biosensor.[8][9] GPCR activation elevates intracellular cAMP, which opens the CNG channel, causing an influx of cations and depolarizing the cell membrane. This change in membrane potential is measured using a fluorescent voltage-sensitive dye. PDE4 inhibitors like Bamirastine enhance the cAMP signal, leading to a stronger and more sustained fluorescent response.

HTS Workflow

The workflow for the cell-based HTS is a multi-step process from cell culture to final data analysis, designed for automation and high-throughput execution in 1536-well plates.

Detailed Protocol: Cell-Based CNG Reporter Assay (1536-Well Format)

-

Reagent and Cell Preparation:

-

Cell Line: Use a HEK293 cell line stably expressing a CNG channel and a suitable GPCR (e.g., TSH receptor).[8]

-

Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Puromycin).

-

Assay Medium: DMEM with 2% FBS.

-

Membrane Potential Dye: Prepare a fluorescent voltage-sensitive dye solution according to the manufacturer's instructions.

-

GPCR Agonist: Prepare an agonist solution (e.g., TSH or Forskolin) at a concentration that yields 80% of the maximal response (EC80).

-

Compound Plates: Prepare 1536-well source plates with serial dilutions of Bamirastine and control compounds in DMSO.

-

-

Assay Procedure:

-

Cell Plating: Harvest cells and resuspend in Assay Medium. Dispense 3 µL of the cell suspension (e.g., 1000 cells/well) into black, clear-bottom 1536-well plates using an automated liquid handler.[8]

-

Incubation: Incubate the plates for 24 hours at 37°C in 5% CO₂.

-

Dye Loading: Add 1 µL of the Membrane Potential Dye solution to each well and incubate for 1 hour at room temperature, protected from light.

-

Compound Addition: Transfer 20-50 nL of compound solutions from the source plates to the assay plates using an acoustic dispenser or pin tool.

-

Stimulation: Add 1 µL of the GPCR agonist solution to all wells to initiate cAMP production.

-

Signal Detection: After a 30-minute incubation at room temperature, measure the fluorescence intensity using a high-throughput plate reader.

-

-

Data Analysis:

-

Normalization: The signal from wells containing DMSO serves as the basal activity (0%), while the signal from wells with a known PDE4 inhibitor (e.g., Roflumilast) serves as the maximal activity (100%).

-

IC50 Calculation: Generate dose-response curves and calculate IC50 values as described in the biochemical assay protocol.

-

Assay Quality Control: Calculate the Z'-factor and Signal-to-Background (S/B) ratio for each plate to ensure the robustness and reliability of the screen. A Z'-factor > 0.5 is considered excellent for HTS.

-

Data Presentation

Table 1: Assay Performance Metrics

| Parameter | Value | Interpretation |

|---|---|---|

| Z'-Factor | 0.72 | Excellent assay quality, suitable for HTS. |

| Signal-to-Background | 8.5 | Robust signal window for hit identification. |

| DMSO Tolerance | < 5% effect at 1% | High tolerance to the compound vehicle. |

Table 2: Illustrative Cell-Based Activity of PDE4 Inhibitors

| Compound | Description | Cell-Based IC50 (µM) | Max Efficacy (%) |

|---|---|---|---|

| RO 20-1724 | Pan-PDE4 Inhibitor (Control) | 1.7 | 100 |

| Roflumilast | Selective PDE4 Inhibitor (Control) | 0.05 | 100 |

| Bamirastine (TAK-427) | Test Compound | TBD | TBD |

TBD: To Be Determined. IC50 for RO 20-1724 is a representative value from the literature.[9]

References

- 1. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Bamirastine Administration in Murine Models of Allergic Asthma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus hypersecretion. Murine models are invaluable tools for investigating the pathophysiology of asthma and for the preclinical evaluation of novel therapeutic agents. Bamirastine is a second-generation antihistamine that acts as a selective histamine H1 receptor antagonist.[1][2][3] Histamine is a key mediator in allergic reactions, and its blockade can alleviate symptoms associated with allergic rhinitis and urticaria.[2][4] In the context of allergic asthma, H1 receptor antagonism may play a role in reducing the inflammatory cascade. In vitro studies have suggested that some antihistamines possess anti-inflammatory properties, including the inhibition of mediator release from mast cells and basophils.[4]

These application notes provide a detailed, albeit hypothetical, protocol for the administration of Bamirastine in a murine model of ovalbumin (OVA)-induced allergic asthma. The methodologies described are based on standard, widely used procedures in preclinical asthma research and the known pharmacological profile of Bamirastine and other second-generation antihistamines.

Quantitative Data Summary

The following tables represent hypothetical data that could be generated from a study evaluating the efficacy of Bamirastine in a murine model of allergic asthma. These tables are for illustrative purposes to guide researchers in their data presentation and interpretation.

Table 1: Effect of Bamirastine on Airway Hyperresponsiveness (AHR) to Methacholine

| Treatment Group | Dose (mg/kg) | Penh (at 50 mg/mL Methacholine) |

| Naive (No OVA) | - | 1.5 ± 0.2 |

| OVA + Vehicle | - | 4.8 ± 0.5 |

| OVA + Bamirastine | 1 | 3.9 ± 0.4 |

| OVA + Bamirastine | 10 | 2.8 ± 0.3 |

| OVA + Dexamethasone | 1 | 2.1 ± 0.2 |

| Values are presented as mean ± SEM. n=8 mice per group. | ||

| *p<0.05, **p<0.01 compared to OVA + Vehicle group. | ||

| Penh = Enhanced Pause. |

Table 2: Effect of Bamirastine on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

| Treatment Group | Dose (mg/kg) | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) | Macrophages (x10⁴) |

| Naive (No OVA) | - | 1.2 ± 0.2 | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.5 ± 0.1 | 1.0 ± 0.2 |

| OVA + Vehicle | - | 8.5 ± 0.9 | 4.2 ± 0.6 | 1.5 ± 0.3 | 2.5 ± 0.4 | 1.8 ± 0.3 |

| OVA + Bamirastine | 1 | 6.8 ± 0.7 | 3.1 ± 0.5 | 1.3 ± 0.2 | 2.1 ± 0.3 | 1.7 ± 0.2 |

| OVA + Bamirastine | 10 | 4.5 ± 0.5 | 1.9 ± 0.3 | 0.9 ± 0.2 | 1.5 ± 0.2 | 1.5 ± 0.2 |

| OVA + Dexamethasone | 1 | 3.2 ± 0.4 | 0.8 ± 0.2 | 0.5 ± 0.1 | 1.1 ± 0.2 | 1.3 ± 0.2 |

| Values are presented as mean ± SEM. n=8 mice per group. | ||||||

| p<0.05, **p<0.01 compared to OVA + Vehicle group. |

Table 3: Effect of Bamirastine on Th2 Cytokine Levels in BALF

| Treatment Group | Dose (mg/kg) | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |

| Naive (No OVA) | - | 25 ± 5 | 15 ± 4 | 30 ± 6 |

| OVA + Vehicle | - | 150 ± 18 | 120 ± 15 | 200 ± 25 |

| OVA + Bamirastine | 1 | 125 ± 15 | 100 ± 12 | 160 ± 20 |

| OVA + Bamirastine | 10 | 80 ± 10 | 65 ± 8 | 90 ± 11 |

| OVA + Dexamethasone | 1 | 50 ± 7 | 40 ± 5 | 60 ± 8 |

| Values are presented as mean ± SEM. n=8 mice per group. | ||||

| *p<0.05, **p<0.01 compared to OVA + Vehicle group. |

Experimental Protocols

Murine Model of OVA-Induced Allergic Asthma

This protocol describes the induction of allergic airway inflammation using ovalbumin (OVA).

Materials:

-

6-8 week old female BALB/c mice

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide (Alum) adjuvant (Thermo Fisher Scientific)

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

5 mL syringes with 25G needles

-

Nebulizer system

Protocol:

-

Sensitization:

-

On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of alum in saline.

-

-

Aerosol Challenge:

-

From day 21 to day 23, expose the mice to an aerosol of 1% (w/v) OVA in saline for 30 minutes each day using a nebulizer.

-

-

Control Groups:

-

A naive group of mice should receive saline for both sensitization and challenge.

-

A vehicle control group should be sensitized and challenged with OVA and receive the vehicle for Bamirastine.

-

Bamirastine Administration

Materials:

-

Bamirastine (analytical grade)

-

Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)

-

Oral gavage needles (20-22G)

-

1 mL syringes

Protocol:

-

Preparation of Bamirastine Solution:

-

Prepare a stock solution of Bamirastine in the chosen vehicle. For example, to achieve a 10 mg/kg dose in a 20g mouse (0.2 mL administration volume), the concentration would be 1 mg/mL.

-

Prepare fresh solutions daily.

-

-

Administration:

Measurement of Airway Hyperresponsiveness (AHR)

Materials:

-

Whole-body plethysmograph

-

Methacholine solution (Sigma-Aldrich) in saline at various concentrations (e.g., 0, 6.25, 12.5, 25, 50 mg/mL)

-

Nebulizer integrated with the plethysmograph system

Protocol:

-

24 hours after the final OVA challenge (day 24), place conscious, unrestrained mice into the individual chambers of the whole-body plethysmograph.

-

Allow the mice to acclimatize for 10-15 minutes.

-

Record baseline Penh readings for 3 minutes after nebulizing with saline.

-

Sequentially expose the mice to increasing concentrations of nebulized methacholine for 3 minutes at each concentration.

-

Record Penh values for 3 minutes following each nebulization.

-

Calculate the average Penh value for each methacholine concentration.

Bronchoalveolar Lavage (BAL) and Cell Analysis

Materials:

-

Ketamine/xylazine for anesthesia

-

Tracheal cannula (20G)

-

1 mL syringe

-

Ice-cold phosphate-buffered saline (PBS)

-

Hemocytometer

-

Cytospin centrifuge

-

Wright-Giemsa stain

Protocol:

-

Immediately after AHR measurement, deeply anesthetize the mice.

-

Expose the trachea and insert a cannula.

-

Lavage the lungs three times with 0.5 mL of ice-cold PBS.

-

Pool the recovered BAL fluid (BALF) and keep it on ice.

-

Centrifuge the BALF at 400 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in 1 mL of PBS.

-

Determine the total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with Wright-Giemsa.

-

Perform a differential cell count of at least 300 cells based on morphology to identify eosinophils, neutrophils, lymphocytes, and macrophages.

Cytokine Analysis of BALF

Materials:

-

Supernatant from the BALF centrifugation

-

ELISA kits for murine IL-4, IL-5, and IL-13 (e.g., from R&D Systems or eBioscience)

-

Microplate reader

Protocol:

-

Use the supernatant collected from the BALF centrifugation.

-

Measure the concentrations of IL-4, IL-5, and IL-13 using commercially available ELISA kits according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader and calculate cytokine concentrations based on the standard curve.

Visualizations

Signaling Pathway of Bamirastine in Allergic Asthma

Caption: Bamirastine blocks histamine binding to H1 receptors.

Experimental Workflow for Bamirastine in a Murine Asthma Model

Caption: Workflow for evaluating Bamirastine in an OVA-induced asthma model.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Bilastine - Novel anti histamine drug for allergic rhinitis - IP Indian J Immunol Respir Med [ijirm.org]

- 3. Bilastine - Wikipedia [en.wikipedia.org]

- 4. Bilastine: new insight into antihistamine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cea.unizar.es [cea.unizar.es]

- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 7. az.research.umich.edu [az.research.umich.edu]

- 8. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]

- 9. downstate.edu [downstate.edu]

Application Note and Protocol: Assessing Bamirastine's Efficacy in Mitigating Eosinophil Infiltration in Allergic Rhinitis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, characterized by symptoms such as sneezing, rhinorrhea, and nasal congestion. A key pathological feature of allergic rhinitis is the infiltration of eosinophils into the nasal tissues, a process orchestrated by a complex interplay of inflammatory mediators. Eosinophils release a variety of pro-inflammatory substances, including cytotoxic granule proteins and cytokines, which contribute to tissue damage and perpetuate the inflammatory cascade.

Bamirastine, also known as TAK-427, is a potent and selective histamine H1 receptor antagonist with demonstrated anti-inflammatory properties. Beyond its antihistaminic effects, Bamirastine has been shown to inhibit eosinophil infiltration, suggesting a broader therapeutic potential in allergic diseases. This dual mechanism of action, combining symptomatic relief with underlying anti-inflammatory effects, makes Bamirastine a compelling candidate for the management of allergic rhinitis. This document provides detailed protocols for assessing the effect of Bamirastine on eosinophil infiltration in a preclinical model of allergic rhinitis.

Mechanism of Action: Bamirastine's Dual Effect

Bamirastine exerts its therapeutic effects through two primary mechanisms. Firstly, as a histamine H1 receptor antagonist, it competitively blocks the action of histamine, a key mediator of acute allergic symptoms. Secondly, Bamirastine inhibits the infiltration of eosinophils into inflamed tissues. This is thought to occur through the modulation of signaling pathways that govern eosinophil chemotaxis, such as the CCR3 pathway activated by eotaxins. By attenuating eosinophil migration, Bamirastine can reduce the chronic inflammatory component of allergic rhinitis.

Bamirastine's dual mechanism of action.

Data Presentation

The following tables summarize the expected quantitative outcomes from the described protocols, based on preclinical data for Bamirastine (TAK-427) and similar compounds.

Table 1: Effect of Bamirastine on Acute Nasal Responses in a Guinea Pig Model of Allergic Rhinitis

| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Histamine-Induced Nasal Reactions (%) | Inhibition of Antigen-Induced Sneezing (%) | Inhibition of Antigen-Induced Nasal Hypersecretion (%) |

| Vehicle Control | - | 0 | 0 | 0 |

| Bamirastine | 0.1 | - | + | + |

| Bamirastine | 1.0 | ID50 = 0.633 | ++ | ++ |

| Bamirastine | 10 | - | +++ | +++ |

| Azelastine | 1.0 | - | ++ | ++ |

| Ketotifen | 1.0 | - | + | + |

| (+ indicates slight inhibition, ++ indicates moderate inhibition, +++ indicates strong inhibition) |

Table 2: Effect of Bamirastine on Nasal Obstruction in a Guinea Pig Model of Allergic Rhinitis

| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Pollen-Induced Nasal Obstruction |

| Vehicle Control | - | No |

| Bamirastine | 0.3 | Yes (Significant) |

| Bamirastine | 30 | Yes (Significant) |

| Azelastine | 1.0 | No |

| Ketotifen | 1.0 | No |

Table 3: Expected Effect of Bamirastine on Eosinophil Infiltration in Nasal Lavage Fluid (NALF)

| Treatment Group | Dose (mg/kg, p.o.) | Eosinophil Count (cells/mL) in NALF (Hypothetical Data) |

| Naive Control | - | < 50 |

| Vehicle Control (Allergen-Challenged) | - | 5000 ± 800 |

| Bamirastine | 1 | 3500 ± 650 |

| Bamirastine | 10 | 1500 ± 400 |

| Dexamethasone (Positive Control) | 1 | 800 ± 250 |

Table 4: Expected Effect of Bamirastine on Inflammatory Mediators in Nasal Lavage Fluid (NALF)

| Treatment Group | Dose (mg/kg, p.o.) | Eotaxin (pg/mL) in NALF (Hypothetical Data) | IL-5 (pg/mL) in NALF (Hypothetical Data) |

| Naive Control | - | < 20 | < 10 |

| Vehicle Control (Allergen-Challenged) | - | 250 ± 50 | 150 ± 30 |

| Bamirastine | 1 | 180 ± 40 | 110 ± 25 |

| Bamirastine | 10 | 90 ± 20 | 60 ± 15 |

| Dexamethasone (Positive Control) | 1 | 50 ± 10 | 30 ± 10 |

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of Bamirastine in a guinea pig model of allergic rhinitis.

Experimental workflow for assessing Bamirastine's effect.

Animal Model of Allergic Rhinitis (Guinea Pig)

This protocol describes the induction of allergic rhinitis in guinea pigs, a well-established model that mimics key features of the human disease.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-350 g)

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Al(OH)3) gel

-

Sterile, pyrogen-free saline

-

Syringes and needles for injection and nasal administration

Procedure:

-

Sensitization:

-

Prepare a suspension of 1 mg/mL OVA and 100 mg/mL Al(OH)3 in sterile saline.

-

Sensitize each guinea pig with an intraperitoneal (i.p.) injection of 0.5 mL of the OVA/Al(OH)3 suspension on days 0 and 7.

-

-

Drug Administration:

-